molecular formula C27H22N6Na2O9S2 B12907077 Sodium 5,5'-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate)

Sodium 5,5'-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate)

Cat. No.: B12907077
M. Wt: 684.6 g/mol
InChI Key: DANCCWJZPCUWBC-UHFFFAOYSA-L
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Description

Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of sulfonate groups, amide linkages, and a central carbonyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of Intermediate Aminobenzamides: This step involves the reaction of 4-aminobenzoic acid with suitable reagents to form 4-aminobenzamides.

    Coupling Reaction: The intermediate aminobenzamides are then coupled with a carbonylbis(azanediyl) compound under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or amide groups to amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 7,7’-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonate)
  • Sodium 5,5′-carbonylbis (isobenzofuran-1,3-dione)

Uniqueness

Compared to similar compounds, Sodium 5,5’-(carbonylbis(azanediyl))bis(2-(4-aminobenzamido)benzenesulfonate) stands out due to its unique combination of sulfonate and amide groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C27H22N6Na2O9S2

Molecular Weight

684.6 g/mol

IUPAC Name

disodium;2-[(4-aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfonatophenyl]carbamoylamino]benzenesulfonate

InChI

InChI=1S/C27H24N6O9S2.2Na/c28-17-5-1-15(2-6-17)25(34)32-21-11-9-19(13-23(21)43(37,38)39)30-27(36)31-20-10-12-22(24(14-20)44(40,41)42)33-26(35)16-3-7-18(29)8-4-16;;/h1-14H,28-29H2,(H,32,34)(H,33,35)(H2,30,31,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

DANCCWJZPCUWBC-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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